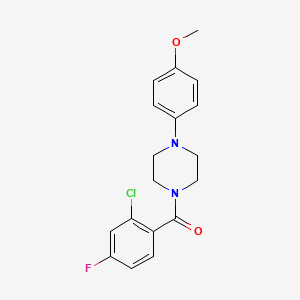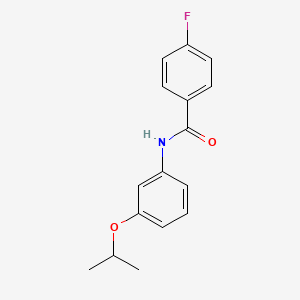![molecular formula C16H21F3N2O4S B5441343 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine](/img/structure/B5441343.png)
4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine, also known as MRT68921, is a potent and selective inhibitor of the glycogen synthase kinase-3 (GSK-3) enzyme. GSK-3 is a serine/threonine kinase that is involved in a variety of cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3 has been shown to have therapeutic potential in a number of diseases, including Alzheimer's disease, bipolar disorder, and cancer.
作用机制
4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine acts as a potent and selective inhibitor of GSK-3, which is involved in a variety of cellular processes. Inhibition of GSK-3 by 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine leads to downstream effects on a number of signaling pathways, including the Wnt/beta-catenin pathway, the insulin signaling pathway, and the NF-kappaB pathway.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to have a number of biochemical and physiological effects. These include regulation of glycogen metabolism, gene expression, and cell differentiation. In preclinical models of disease, 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to have effects on a number of physiological processes, including cognitive function, mood stability, and tumor growth.
实验室实验的优点和局限性
One of the advantages of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine is its potency and selectivity for GSK-3, which allows for specific inhibition of this enzyme without affecting other cellular processes. However, one limitation of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine is its relatively short half-life, which may require frequent dosing in preclinical models.
未来方向
There are a number of future directions for research on 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine. One area of interest is the potential use of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine in combination with other therapies for the treatment of disease. Another area of interest is the development of more potent and selective inhibitors of GSK-3. Finally, further research is needed to fully understand the mechanisms of action of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine and its effects on various physiological processes.
合成方法
The synthesis of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine involves several steps, starting with the reaction of 4-bromo-2-(trifluoromethyl)morpholine with sodium hydride in DMF to form the intermediate 4-(2-(trifluoromethyl)morpholin-4-yl)phenol. This intermediate is then reacted with p-toluenesulfonyl chloride and morpholine in the presence of triethylamine to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with 4-bromobenzylamine in the presence of potassium carbonate to form 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine.
科学研究应用
4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been studied extensively in preclinical models of a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease models, 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In bipolar disorder models, 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to reduce manic-like behavior and improve mood stability. In cancer models, 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
4-[(4-morpholin-4-ylsulfonylphenyl)methyl]-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4S/c17-16(18,19)15-12-20(5-10-25-15)11-13-1-3-14(4-2-13)26(22,23)21-6-8-24-9-7-21/h1-4,15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAVATPSNZVWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CN3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5441267.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5441268.png)
![1-allyl-4-[2-(2,4-difluorophenoxy)propanoyl]piperazine](/img/structure/B5441269.png)
![N-(1,1-dimethylpropyl)-2-[(2R*,3R*)-2-hydroxy-3-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl]acetamide](/img/structure/B5441282.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B5441290.png)
![N-cycloheptyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5441292.png)
![2-(3,5-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5441300.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1H-imidazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5441303.png)
![4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5441335.png)

![3-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441341.png)
![1-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-2-ol](/img/structure/B5441345.png)
